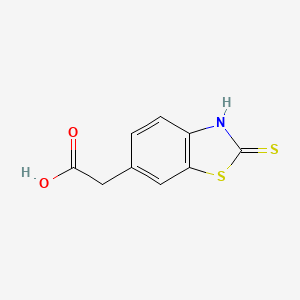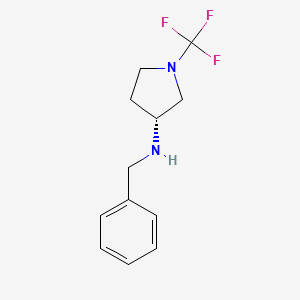
(R)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions might be used to modify the functional groups on the pyrrolidine ring.
Substitution: The benzyl and trifluoromethyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl halides, trifluoromethylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to various reduced forms of the compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Chiral Catalysts: Due to its chiral nature, it might be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It might be investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: The compound could be a candidate for drug development, particularly in the field of neuropharmacology.
Industry
Material Science: It might find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine: The enantiomer of the compound, which might have different biological activities.
N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine: The racemic mixture of the compound.
N-benzylpyrrolidin-3-amine: A similar compound without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group and the chiral center in ®-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine makes it unique compared to its analogs. These features can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(3R)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)17-7-6-11(9-17)16-8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 |
InChI Key |
DJASPQRBHLADQV-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NCC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CN(CC1NCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


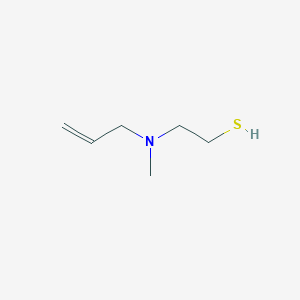


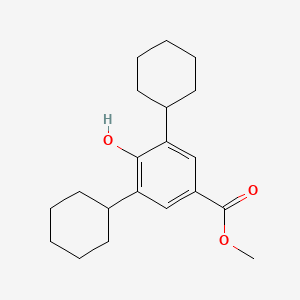
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
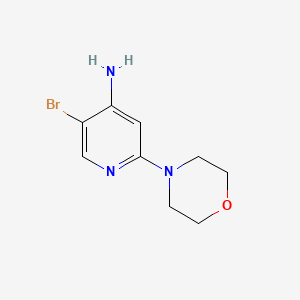

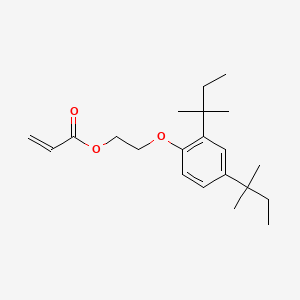
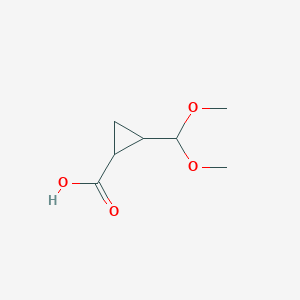
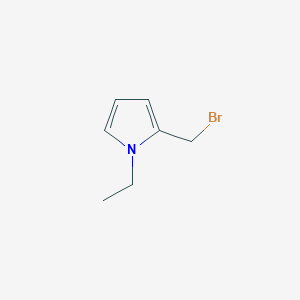


![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
